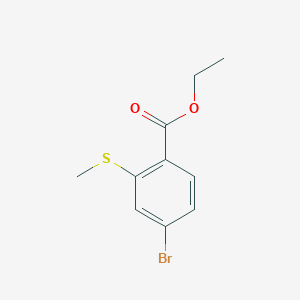

Ethyl 4-bromo-2-(methylthio)benzoate

Description

Contextualization within Halogenated and Thioether-Containing Aromatic Esters

Ethyl 4-bromo-2-(methylthio)benzoate belongs to a class of polysubstituted aromatic compounds that are of significant interest in organic chemistry. The presence of both a halogen atom (bromine) and a thioether group (methylthio) on the benzoate (B1203000) framework imparts a distinct chemical reactivity profile. Halogenated aromatic compounds are pivotal precursors in a myriad of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the para-position is particularly amenable to transformations such as Suzuki, Heck, and Sonogashira couplings.

Simultaneously, the methylthio group at the ortho-position introduces another layer of functionality. Thioethers are known to participate in various chemical transformations, including oxidation to sulfoxides and sulfones, and can act as directing groups in certain electrophilic aromatic substitution reactions. The interplay between the electron-withdrawing nature of the ethyl ester and the bromo group, and the electron-donating character of the methylthio group, creates a unique electronic environment on the aromatic ring, influencing its reactivity and the regioselectivity of subsequent chemical modifications.

Strategic Importance as a Synthetic Intermediate and Building Block in Complex Molecular Architectures

The strategic importance of this compound lies in its capacity to serve as a trifunctional building block. Each of the three functional groups can be selectively addressed under different reaction conditions, allowing for a stepwise and controlled elaboration of the molecular structure. This attribute is highly valuable in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.

For instance, the bromo group can be utilized as a handle for introducing new substituents via transition metal-catalyzed cross-coupling reactions. Following this, the methylthio group can be oxidized to a sulfoxide (B87167) or sulfone, which can then act as a leaving group or participate in further transformations. Finally, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can be converted into a variety of other functional groups, such as amides, alcohols, or other esters. This sequential reactivity allows for the divergent synthesis of a library of compounds from a single, readily accessible starting material.

Review of Existing Literature on Related Bifunctionalized Benzoate Derivatives and their Synthetic Utility

The literature on bifunctionalized benzoate derivatives is extensive, highlighting their broad utility in organic synthesis. For example, brominated benzoic acid esters are common starting materials for the synthesis of a wide range of compounds. A Chinese patent, CN109553532B, describes the use of 4-bromo-2-methylbenzoic acid as a precursor for the synthesis of 4-bromoacetyl-2-methyl benzoate, a key intermediate for the production of the insecticide Fluralaner. google.com This underscores the value of the bromo-substituted benzoate scaffold in accessing complex and commercially important molecules.

Similarly, thioether-containing benzoic acid derivatives have been employed in the synthesis of various functional materials and biologically active compounds. A method for the preparation of methylthio-benzoic acid from chlorobenzonitrile and sodium methylmercaptide has been reported, showcasing a viable route to this class of compounds. google.com The synthesis of thiol building blocks from aromatic bromides via a thioether intermediate has also been described, further illustrating the synthetic interplay between these functional groups. nih.gov These examples from the literature provide a strong precedent for the potential of this compound as a versatile synthetic tool. Bifunctional reagents, in general, are recognized for their ability to facilitate annulation reactions and streamline the synthesis of complex, functionalized products from simpler substrates.

Research Objectives and Scope of Investigation into this compound

The primary objective of this article is to provide a comprehensive overview of the chemical properties and synthetic potential of this compound. The scope of this investigation is focused solely on the chemical aspects of this compound, including its synthesis, reactivity, and its role as a building block in organic synthesis.

This review will not delve into dosage, administration, or safety profiles, as the focus is strictly on the chemical and synthetic utility of the compound. The information presented is based on a thorough review of available chemical literature and databases.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 918328-04-8 |

| Molecular Formula | C₁₀H₁₁BrO₂S |

| Molecular Weight | 275.16 g/mol |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Melting Point | Not specified in available literature |

| SMILES | O=C(OCC)C1=CC=C(Br)C=C1SC |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-bromo-2-methylsulfanylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2S/c1-3-13-10(12)8-5-4-7(11)6-9(8)14-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJERLBBYFKGTCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)Br)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50731352 | |

| Record name | Ethyl 4-bromo-2-(methylsulfanyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918328-04-8 | |

| Record name | Ethyl 4-bromo-2-(methylsulfanyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 4 Bromo 2 Methylthio Benzoate

Mechanistic Pathways of Key Synthetic Transformations

The construction of Ethyl 4-bromo-2-(methylthio)benzoate hinges on three primary transformations: bromination, methylthioether introduction, and esterification. The order and execution of these steps are critical to obtaining the desired substitution pattern. A plausible synthetic route could involve the esterification of 2-(methylthio)benzoic acid, followed by regioselective bromination, or the bromination of a benzoic acid precursor followed by methylthiolation and final esterification.

Elucidation of Regioselective Bromination Mechanisms on Benzoate (B1203000) Esters

The introduction of a bromine atom to a substituted benzoate ester proceeds via an electrophilic aromatic substitution (EAS) mechanism. This process is generally understood to occur through a stepwise pathway involving a cationic intermediate known as a σ-complex or Wheland intermediate. nih.gov The rate-determining step is the initial attack of the electrophile (e.g., Br⁺ from a Br₂/Lewis acid system) on the electron-rich aromatic ring, which temporarily disrupts the ring's aromaticity. nih.gov

The regiochemical outcome of the bromination is dictated by the electronic properties of the substituents already present on the ring. organicchemistrytutor.comlibretexts.org The directing effects of these groups determine the position of the incoming electrophile by stabilizing or destabilizing the σ-complex intermediate.

-COOEt (Ethyl Ester Group): This group is moderately deactivating and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and slowing the rate of EAS. The resonance structures show that the ortho and para positions bear a partial positive charge, thus directing the electrophile to the meta position.

-SCH₃ (Methylthio Group): This group is activating and an ortho, para-director. While sulfur is electronegative, the lone pairs on the sulfur atom can be donated into the ring via resonance, enriching the electron density at the ortho and para positions. youtube.com This resonance donation outweighs the inductive withdrawal, activating the ring towards EAS and stabilizing the σ-complex when the attack occurs at the ortho or para positions.

In the synthesis of this compound, the bromination step must place the bromine atom at the 4-position. If the starting material is Ethyl 2-(methylthio)benzoate (B8504159), the powerful ortho, para-directing methylthio group will direct the incoming bromine to the para position (position 4), overcoming the weaker meta-directing influence of the ester group. Brominating agents like N-bromosuccinimide (NBS) or bromine in the presence of a catalyst are commonly used. nih.gov

| Substituent Group | Electronic Effect | Reactivity Effect | Directing Position |

|---|---|---|---|

| -SCH₃ (Methylthio) | Electron-donating (Resonance) | Activating | Ortho, Para |

| -COOEt (Ethyl Ester) | Electron-withdrawing (Resonance & Inductive) | Deactivating | Meta |

Detailed Analysis of Methylthioether Introduction Methodologies and Reaction Kinetics

The introduction of the methylthio group onto the aromatic ring is commonly achieved through a nucleophilic aromatic substitution (SₙAr) reaction. wikipedia.org This mechanism is distinct from EAS and requires an electron-deficient aromatic ring and a strong nucleophile. uomustansiriyah.edu.iq The SₙAr reaction typically proceeds via a two-step addition-elimination mechanism. wikipedia.orguomustansiriyah.edu.iq

Nucleophilic Attack: A potent nucleophile, such as the methanethiolate anion (CH₃S⁻), attacks the carbon atom bearing a suitable leaving group (e.g., a halide like Br⁻). This step is usually rate-determining as it disrupts aromaticity. uomustansiriyah.edu.iq

Formation of Meisenheimer Complex: A resonance-stabilized, negatively charged intermediate, known as a Meisenheimer complex, is formed. The stability of this complex is crucial and is enhanced by the presence of electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group. wikipedia.orgacsgcipr.org

Elimination of Leaving Group: The aromaticity is restored by the expulsion of the leaving group.

For the synthesis of this compound, a potential precursor could be Ethyl 2,4-dibromobenzoate. The bromine at the 2-position is activated by the electron-withdrawing ester group at the 1-position and the second bromine at the 4-position. Reaction with a thiolate source like sodium methanethiolate would lead to the selective displacement of the more activated bromine at C-2.

Kinetic studies of SₙAr reactions with thiolates show a second-order rate law, first order in both the aryl halide and the thiolate anion. rsc.org The reaction mechanism can sometimes be borderline between a concerted and a stepwise pathway, depending on the specific reactants and conditions. nih.govdoaj.orgresearchgate.net

| Method | Typical Reagents | Mechanism | Key Features |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SₙAr) | Aryl halide, Sodium methanethiolate (NaSMe) | Addition-Elimination | Requires electron-withdrawing groups on the aryl halide. wikipedia.orgjst.go.jp |

| Transition Metal Cross-Coupling | Aryl bromide, Thiol, Palladium or Copper catalyst | Reductive Elimination/Oxidative Addition | Broad substrate scope, milder conditions possible. researchgate.net |

| Organocatalytic Thioetherification | Aryl chloride, Sulfur source (e.g., tetramethylthiourea), Photocatalyst | Radical-based | Metal-free, mild conditions, often light-induced. iciq.orgnih.gov |

Esterification Reactions and Mechanistic Optimizations for Substituted Benzoic Acid Derivatives

The formation of the ethyl ester from the corresponding carboxylic acid is typically accomplished through Fischer-Speier esterification. mdpi.comorganic-chemistry.org This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. chemistrysteps.com

The mechanism involves several reversible steps: organic-chemistry.orgmasterorganicchemistry.com

Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile and attacks the protonated carbonyl carbon.

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups.

Water Elimination: The protonated hydroxyl group leaves as a neutral water molecule, which is a good leaving group.

Deprotonation: The final deprotonation of the resulting protonated ester yields the final product and regenerates the acid catalyst.

Since Fischer esterification is an equilibrium process, several strategies are employed to drive the reaction to completion and optimize the yield. researchgate.nettcu.edu According to Le Châtelier's principle, using a large excess of one reactant (typically the alcohol, which can also serve as the solvent) or removing a product (usually water, via azeotropic distillation or molecular sieves) shifts the equilibrium towards the ester. chemistrysteps.com For sterically hindered benzoic acids, reaction rates can be slow, necessitating stronger catalysts or harsher conditions. rug.nl Modern optimization techniques include the use of microwave irradiation in sealed vessels, which can significantly reduce reaction times. academicpublishers.org

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both transition metal catalysis and organocatalysis offer advanced strategies for the key bond-forming reactions required for synthesizing this compound.

Transition Metal Catalysis for Aromatic Functionalization and Coupling Strategies

Transition metal catalysis, particularly with palladium, has become a cornerstone for forming C–S and C–C bonds. researchgate.net These methods can be powerful alternatives to traditional SₙAr reactions for creating the aryl thioether linkage.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination adapted for thiols, can effectively couple an aryl bromide (like a bromobenzoate precursor) with a thiol. researchgate.net The catalytic cycle typically involves:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond.

Ligand Exchange/Deprotonation: The thiol coordinates to the palladium center, and a base deprotonates it to form a thiolate ligand.

Reductive Elimination: The aryl and thiolate groups couple, forming the C–S bond and regenerating the Pd(0) catalyst.

Another advanced strategy is the transition-metal-catalyzed C–H functionalization. In this approach, a C–H bond is selectively converted into a C–S bond. Thioether groups themselves can act as directing groups, coordinating to the metal center and guiding the functionalization to a specific C–H bond on the aromatic ring, though this is more often used to functionalize a different position after the thioether is installed. rsc.orgrsc.orgnih.gov These methods offer high atom economy by avoiding the need for pre-functionalized substrates. rsc.org

Organocatalysis in the Formation of Aryl Thioethers and Ester Bonds

Organocatalysis, which uses small organic molecules as catalysts, provides a metal-free alternative for key synthetic transformations. This approach avoids issues of metal toxicity and can offer unique reactivity.

For the formation of aryl thioethers, organophotoredox catalysis has emerged as a mild and powerful method. iciq.orgnih.govacs.org In a typical system, an organic photocatalyst, upon excitation by visible light, can activate an aryl halide via single-electron transfer to generate an aryl radical. iciq.orgacs.org This radical can then be trapped by a sulfur source, such as tetramethylthiourea, leading to the formation of the thioether product. iciq.orgresearchgate.net This approach is notable for its mild conditions and excellent functional group tolerance. nih.govorganic-chemistry.org

In ester bond formation, organocatalysts can be used to avoid the strong, corrosive mineral acids of traditional Fischer esterification. For example, bulky diarylammonium arenesulfonates have been developed as effective catalysts that promote esterification through hydrogen-bonding interactions, offering a milder alternative. mdpi.comorganic-chemistry.org These catalysts activate the carboxylic acid for nucleophilic attack by the alcohol without requiring harsh acidic conditions.

Green Chemistry Catalysts and Solvent Systems for Sustainable Production

The sustainable production of this compound is contingent on the adoption of green chemistry principles, focusing on the use of environmentally benign catalysts and solvent systems. Traditional syntheses often rely on stoichiometric reagents and volatile organic compounds (VOCs), leading to significant waste generation. Green approaches seek to mitigate this by employing catalytic processes and safer solvents.

Research into greener routes for analogous aromatic compounds has highlighted the potential of solid acid catalysts, such as zeolites or sulfated zirconia, for esterification and other electrophilic substitution reactions. These catalysts offer advantages like ease of separation, reusability, and reduced corrosive waste compared to conventional mineral acids. For the thiomethylation step, phase-transfer catalysts in aqueous media represent a greener alternative to polar aprotic solvents like DMF or DMSO.

The choice of solvent is critical to the environmental footprint of the synthesis. Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), offer a non-toxic and easily removable medium for certain reactions. Bio-derived solvents such as ethanol (B145695), 2-methyltetrahydrofuran (2-MeTHF), and cyrene are increasingly considered viable replacements for petroleum-based solvents, reducing toxicity and environmental impact. The use of ionic liquids as both catalyst and solvent has also been explored for their low volatility and tunable properties, although concerns about their biodegradability and cost remain.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches

| Parameter | Traditional Method | Potential Green Chemistry Method |

|---|---|---|

| Catalyst | Stoichiometric Lewis/Brønsted acids (e.g., AlCl₃, H₂SO₄) | Reusable solid acid catalysts (e.g., Zeolites, Nafion) or biocatalysts (e.g., Lipases) |

| Solvent | Chlorinated hydrocarbons (e.g., CCl₄, CHCl₃), Polar aprotics (e.g., DMF) | Water, Ethanol, Supercritical CO₂, Ionic Liquids, 2-MeTHF |

| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) with catalytic activation |

| Methylthio Source | Methanethiol (CH₃SH - toxic gas) | Dimethyl sulfoxide (B87167) (DMSO) as a source and solvent, Sodium thiomethoxide |

| Waste Profile | High volume of hazardous organic and acidic waste | Reduced waste, recyclable catalysts and solvents, potentially biodegradable byproducts |

Novel Synthetic Strategies and Process Intensification

Process intensification aims to develop smaller, more efficient, and safer manufacturing plants. For this compound, this involves moving from conventional batch reactors to advanced, continuous manufacturing technologies and exploring novel reaction pathways that offer greater efficiency and control.

Continuous Flow Chemistry and Microreactor Applications for Scalable Synthesis

Continuous flow chemistry offers significant advantages over traditional batch synthesis, including superior heat and mass transfer, enhanced safety for handling hazardous reagents, and straightforward scalability. The synthesis of this compound can be envisioned in a modular flow setup where each step (e.g., bromination, thiomethylation) occurs in a dedicated reactor coil or microreactor.

Table 2: Hypothetical Flow Process Parameters for this compound Synthesis

| Process Step | Reactor Type | Temperature (°C) | Pressure (bar) | Residence Time | Key Advantages |

|---|---|---|---|---|---|

| Bromination | Packed-Bed Reactor (with solid brominating agent) | 80 - 120 | 5 - 10 | 2 - 5 minutes | Enhanced safety, rapid reaction, high selectivity |

| Thiomethylation | Coil Reactor with static mixer | 100 - 150 | 10 - 20 | 5 - 10 minutes | Precise temperature control, improved mixing, safe handling of thiols |

| Work-up/Purification | Liquid-Liquid Extraction Module | Ambient | 1 - 2 | 1 - 2 minutes | Automated, in-line purification, reduced solvent use |

Photochemical and Electrochemical Synthesis Pathways for C-Br and C-S Bond Formation

Novel energy sources like light and electricity can activate molecules in unique ways, enabling transformations that are difficult to achieve with traditional thermal methods.

Photochemical synthesis offers a pathway for regioselective C-Br bond formation. The use of photo-activated N-bromosuccinimide (NBS) can generate bromine radicals under mild conditions, potentially offering different selectivity compared to electrophilic bromination. For C-S bond formation, photocatalytic methods involving visible-light-absorbing catalysts can facilitate the coupling of aryl halides with sulfur nucleophiles, avoiding the need for high temperatures and expensive metal catalysts.

Electrochemical synthesis provides another green and powerful tool. Anodic oxidation can be used to generate a reactive electrophilic bromine species in situ from a simple bromide salt, avoiding the direct handling of elemental bromine. For the C-S bond formation, cathodic reduction of a sulfur source like dimethyl disulfide ((CH₃S)₂) can generate the thiomethyl anion (CH₃S⁻) nucleophile directly in the reaction medium. Electrosynthesis replaces chemical oxidants and reductants with clean electrons, significantly reducing waste and improving the atom economy of the process.

Table 3: Comparison of Novel Energy Synthetic Pathways

| Methodology | Bond Formation | Proposed Reagents/Conditions | Potential Advantages |

|---|---|---|---|

| Photochemical | C-Br | Precursor + NBS, AIBN, UV light (350 nm) | Mild conditions, high selectivity, avoids strong acids |

| Photochemical | C-S | Aryl bromide + Thiol, Photocatalyst (e.g., Eosin Y), Visible light | Avoids transition metals, operates at room temperature |

| Electrochemical | C-Br | Precursor + NaBr, Undivided cell, Graphite electrodes | In-situ generation of brominating agent, high atom economy |

| Electrochemical | C-S | Aryl bromide + Dimethyl disulfide, Divided cell, Nickel cathode | Avoids use of strong bases, precise control via potential |

Multicomponent Reaction Strategies for Direct and Expedient Access

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the initial components. This strategy is a cornerstone of green chemistry as it minimizes reaction steps, purification, and waste.

Designing a direct MCR for a seemingly simple molecule like this compound is challenging but conceptually feasible. A hypothetical strategy could involve a transition-metal-catalyzed coupling of three components:

A simple benzene (B151609) derivative with three reactive sites.

A source for the ethyl ester group (e.g., carbon monoxide and ethanol).

A source for the bromo and methylthio groups.

A more plausible, albeit complex, approach might involve a domino reaction sequence initiated by a multicomponent assembly of a more elaborate precursor, which then undergoes a programmed series of intramolecular reactions to yield the final structure. While no direct MCR for this specific target has been reported, the principles of MCRs encourage chemists to devise innovative and convergent synthetic routes that maximize efficiency and reduce environmental impact.

Investigating the Reactivity and Reaction Mechanisms of Ethyl 4 Bromo 2 Methylthio Benzoate

Transformations Involving the Aryl Bromide Moiety

The carbon-bromine bond in ethyl 4-bromo-2-(methylthio)benzoate is the principal site of reactivity, enabling a range of synthetic operations to introduce new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr) Reactions with Various Nucleophiles

While nucleophilic aromatic substitution (SNAr) is a common reaction for aryl halides, it typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the ethoxycarbonyl group at the para position does provide some activation. However, the methylthio group in the ortho position is only moderately electron-withdrawing.

SNAr reactions on this substrate would likely require forcing conditions, such as high temperatures and strong nucleophiles. For instance, reaction with alkoxides or amines to displace the bromide would be challenging. In analogous systems, such as those involving bromo- or nitro-substituted benzoic acid esters, nucleophilic substitution has been observed. For example, the synthesis of benzoic acid, 4-bromo-3-propoxy-, methyl ester has been achieved through nucleophilic substitution reactions involving bromomethylbenzoic acid methyl ester intermediates reacting with alkoxy nucleophiles.

Table 1: Plausible SNAr Reactions of this compound (Hypothetical)

| Nucleophile | Product | Plausible Conditions |

| Sodium Methoxide (B1231860) | Ethyl 4-methoxy-2-(methylthio)benzoate | High Temperature, Polar Aprotic Solvent (e.g., DMF, DMSO) |

| Pyrrolidine | Ethyl 4-(pyrrolidin-1-yl)-2-(methylthio)benzoate | High Temperature, with or without a catalyst |

Note: This table is based on general principles of SNAr reactions and data from analogous compounds, as direct experimental data for this compound was not found.

Cross-Coupling Reactions and Mechanistic Investigations

The aryl bromide functionality of this compound makes it an excellent candidate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of C-C, C-N, and C-O bonds. wikipedia.org

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This method is widely used for the formation of biaryl compounds. For instance, reacting the title compound with phenylboronic acid would yield ethyl 4-phenyl-2-(methylthio)benzoate. The reaction is tolerant of a wide range of functional groups, making it suitable for this substrate. libretexts.org In a related study, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives were successfully synthesized via Suzuki cross-coupling reactions. nih.govnih.govmdpi.com

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling can be employed. This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. wikipedia.orgorganic-chemistry.org For example, the reaction of this compound with phenylacetylene (B144264) would produce ethyl 4-(phenylethynyl)-2-(methylthio)benzoate. The reaction conditions are generally mild. wikipedia.org Challenges in similar couplings, such as with methyl-4-bromobenzoate, have been noted, highlighting the importance of inert atmospheres and catalyst purity. researchgate.net

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. Both primary and secondary amines can be used. For instance, reacting this compound with aniline (B41778) would yield ethyl 4-(phenylamino)-2-(methylthio)benzoate. Studies on the Buchwald-Hartwig amination of other aryl bromides, like methyl 4-bromobenzoate (B14158574), have shown high yields with various amines. nih.gov

Buchwald-Hartwig Etherification: The formation of a C-O bond can be achieved through a similar palladium-catalyzed process, coupling the aryl bromide with an alcohol. This would lead to the formation of diaryl ethers or alkyl aryl ethers.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Ethyl 4-phenyl-2-(methylthio)benzoate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | Ethyl 4-(phenylethynyl)-2-(methylthio)benzoate |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃ / BINAP / NaOtBu | Ethyl 4-(phenylamino)-2-(methylthio)benzoate |

Note: The catalyst systems are examples and would require optimization for the specific substrate.

The success of these cross-coupling reactions is highly dependent on the choice of the palladium catalyst and the associated ligands.

Catalyst Scope and Ligand Effects: A wide variety of palladium catalysts, both Pd(0) and Pd(II) precursors, can be used. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For Suzuki-Miyaura reactions, phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) or more electron-rich and bulky phosphines are common. organic-chemistry.org In Buchwald-Hartwig aminations, specialized biarylphosphine ligands (e.g., BINAP, XPhos) are often employed to promote the C-N bond formation. nih.gov The steric and electronic properties of the ligand influence the rate and efficiency of the reaction.

Oxidative Addition/Reductive Elimination Mechanisms: The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle. youtube.com

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (C-Br bond) of this compound to form a Pd(II) intermediate.

Transmetalation (for Suzuki and Sonogashira): The organoboron or organocopper (formed in situ) reagent transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

Metal-Halogen Exchange Reactions and Subsequent Electrophilic Quenching

Metal-halogen exchange offers an alternative route to functionalize the aryl ring. This typically involves treating the aryl bromide with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium), at low temperatures. This reaction generates a highly reactive aryllithium intermediate.

This aryllithium species can then be quenched with a variety of electrophiles to introduce different functional groups. For example:

Quenching with an aldehyde or ketone will yield a secondary or tertiary alcohol, respectively.

Reaction with carbon dioxide (CO₂) followed by an acidic workup will produce a carboxylic acid.

Quenching with an alkyl halide can introduce an alkyl group, though this can be complicated by competing side reactions.

Reductive Dehalogenation Strategies and By-product Analysis

Reductive dehalogenation is the process of removing the bromine atom and replacing it with a hydrogen atom. This can be achieved through several methods:

Catalytic Hydrogenation: Using a palladium catalyst (e.g., Pd/C) and a source of hydrogen (e.g., H₂ gas, ammonium (B1175870) formate).

Metal-Mediated Reduction: Using metals like zinc or magnesium in the presence of a proton source.

Hydride Reagents: Using reagents like tributyltin hydride (Bu₃SnH) with a radical initiator or sodium borohydride (B1222165) in the presence of a catalyst.

By-product analysis in these reactions would be crucial to understand the reaction efficiency and potential side reactions. For instance, incomplete reduction might leave starting material present. In catalytic hydrogenations, other reducible functional groups like the ester could potentially be affected under harsh conditions.

Reactions of the Carboxylic Ester Functional Group

The ethyl ester group in this compound is a key site for synthetic modification. Its reactivity is influenced by the electronic effects of the bromo and methylthio substituents, as well as the steric hindrance imposed by the ortho-methylthio group.

Selective Hydrolysis and Transesterification Reactions under Varied Conditions

Hydrolysis:

The conversion of the ethyl ester to the corresponding carboxylic acid, 4-bromo-2-(methylthio)benzoic acid, can be achieved through hydrolysis. This reaction can be catalyzed by either acid or base.

Base-Promoted Hydrolysis (Saponification): This is typically an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group. masterorganicchemistry.comlibretexts.org The resulting carboxylic acid is then deprotonated by the base to form the carboxylate salt. masterorganicchemistry.com A final acidification step during the workup is necessary to yield the neutral carboxylic acid. masterorganicchemistry.com Common bases used for this transformation include sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF). masterorganicchemistry.com For sterically hindered esters, such as the title compound with its ortho-methylthio group, harsher conditions like higher temperatures or the use of co-solvents may be necessary to achieve a reasonable reaction rate. cdnsciencepub.comarkat-usa.orgchemicalforums.com Non-aqueous conditions, for instance, using sodium hydroxide in a methanol/dichloromethane mixture, have been shown to be effective for the saponification of hindered esters at room temperature. arkat-usa.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction that requires a large excess of water to drive the equilibrium towards the products. libretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of water. libretexts.org While effective, this method is generally less favored than saponification due to the reversibility of the reaction. masterorganicchemistry.com

Transesterification:

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can also be catalyzed by acid or base.

Acid-Catalyzed Transesterification: In the presence of an acid catalyst (e.g., sulfuric acid) and a large excess of another alcohol (e.g., methanol), this compound can be converted to the corresponding methyl ester. libretexts.orgucla.edu The use of the new alcohol as the solvent is a common strategy to shift the equilibrium towards the desired product. ucla.edumasterorganicchemistry.com

Base-Catalyzed Transesterification: Using a catalytic amount of an alkoxide base (e.g., sodium methoxide in methanol) can also effect transesterification. ucla.edumasterorganicchemistry.com The reaction proceeds via nucleophilic attack of the alkoxide on the ester carbonyl. masterorganicchemistry.com

Enzyme-Catalyzed Transesterification: Lipases, such as immobilized lipase (B570770) B from Candida antarctica, can catalyze transesterification reactions under mild, solvent-free conditions. nih.gov This method offers high selectivity, particularly for substrates with various substituents on the phenyl ring. nih.gov

| Reaction | Typical Reagents & Conditions | Product |

| Base-Promoted Hydrolysis | NaOH or LiOH, H₂O/THF, heat | 4-bromo-2-(methylthio)benzoic acid |

| Acid-Catalyzed Hydrolysis | H₂SO₄ (cat.), excess H₂O, heat | 4-bromo-2-(methylthio)benzoic acid |

| Acid-Catalyzed Transesterification | H₂SO₄ (cat.), excess ROH, heat | 4-bromo-2-(methylthio)benzoyl-OR |

| Base-Catalyzed Transesterification | NaOR (cat.), ROH, heat | 4-bromo-2-(methylthio)benzoyl-OR |

| Enzyme-Catalyzed Transesterification | Immobilized Lipase, R'OH, solvent-free | 4-bromo-2-(methylthio)benzoyl-OR' |

Reduction to Aldehydes and Alcohols via Chemoselective Reagents

The reduction of the ethyl ester functional group can yield either the corresponding primary alcohol, (4-bromo-2-(methylthio)phenyl)methanol, or the aldehyde, 4-bromo-2-(methylthio)benzaldehyde. The choice of reducing agent is critical for achieving the desired outcome and for maintaining the integrity of the aryl bromide and thioether functionalities.

Reduction to Alcohol: Strong, non-selective hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective at reducing esters to primary alcohols. harvard.edumasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or THF, followed by an aqueous workup. masterorganicchemistry.com LiAlH₄ is a powerful enough reagent that it will not be impeded by the other functional groups on the ring. acs.org Lithium borohydride (LiBH₄) is another suitable reagent that can selectively reduce esters in the presence of other functional groups. harvard.edu

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde requires a less reactive hydride reagent. Diisobutylaluminium hydride (DIBAL-H) is the standard reagent for this transformation. The reaction must be carried out at low temperatures (typically -78 °C) to prevent over-reduction to the alcohol. The mechanism involves the formation of a stable tetrahedral intermediate which does not collapse to the aldehyde until aqueous workup.

| Target Product | Reagent | Typical Conditions |

| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Et₂O, followed by aqueous workup |

| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Anhydrous toluene (B28343) or CH₂Cl₂, -78 °C, followed by aqueous workup |

Amidation and Related Carboxylic Acid Derivative Formations

The direct conversion of this compound into amides, such as 4-bromo-2-(methylthio)benzamide, is a challenging but feasible transformation. Generally, esters are less reactive towards amines than acyl chlorides. However, under forcing conditions or with catalysis, amidation can be achieved.

One common strategy involves a two-step process where the ester is first hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or thionyl chloride to first form the acid chloride. researchgate.net

Direct amidation of esters with amines can be accomplished by heating the reactants together, often in the presence of a catalyst. For instance, niobium(V) oxide has been reported as an effective heterogeneous catalyst for the direct amidation of various esters with amines under solvent-free conditions. organic-chemistry.org Another approach involves the use of Lewis acids to activate the ester. The synthesis of various amide derivatives is of significant interest due to their wide range of biological activities. sphinxsai.comrsc.org

| Amine Reactant | Potential Conditions | Product |

| Ammonia (B1221849) | High temperature and pressure | 4-bromo-2-(methylthio)benzamide |

| Primary Amine (R-NH₂) | Heat, or with catalyst (e.g., Nb₂O₅) | N-alkyl-4-bromo-2-(methylthio)benzamide |

| Secondary Amine (R₂NH) | Heat, or with catalyst (e.g., Nb₂O₅) | N,N-dialkyl-4-bromo-2-(methylthio)benzamide |

Reactivity of the Methylthioether Group

The sulfur atom of the methylthioether group is nucleophilic and can be readily oxidized or alkylated, providing pathways to further functionalize the molecule.

Oxidation to Sulfoxides and Sulfones: Chemoselectivity and Stereochemical Aspects

The methylthioether group can be selectively oxidized to either the corresponding sulfoxide (B87167), Ethyl 4-bromo-2-(methylsulfinyl)benzoate, or the sulfone, Ethyl 4-bromo-2-(methylsulfonyl)benzoate. The outcome of the reaction depends on the choice of oxidant and the stoichiometry.

Oxidation to Sulfoxide: The selective oxidation to the sulfoxide can be achieved using one equivalent of a mild oxidizing agent. Common reagents for this transformation include hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. bohrium.com Over-oxidation to the sulfone can be a competing side reaction, but careful control of the reaction conditions can minimize this. bohrium.com The presence of electron-withdrawing groups on the aromatic ring can sometimes halt the oxidation at the sulfoxide stage. bohrium.com Various catalytic systems, such as those based on manganese porphyrins or scandium(III) triflate with hydrogen peroxide, have been developed for the chemoselective oxidation of sulfides to sulfoxides, tolerating other functional groups like esters. organic-chemistry.org

Oxidation to Sulfone: The complete oxidation of the thioether to the sulfone is typically accomplished using an excess of a strong oxidizing agent. Reagents like excess m-CPBA, potassium permanganate (B83412) (KMnO₄), or Oxone® (potassium peroxymonosulfate) are effective for this transformation. The oxidation from the sulfoxide to the sulfone is generally slower than the initial oxidation of the thioether.

The chemoselectivity of these oxidations is a key consideration. The thioether is generally more susceptible to oxidation than the ester or the aryl bromide under the conditions described. The oxidation of the sulfur atom introduces a chiral center in the case of the sulfoxide, and while the described methods are typically racemic, asymmetric oxidation methods using chiral catalysts have been developed. organic-chemistry.org

| Target Product | Reagent | Stoichiometry | Typical Conditions |

| Sulfoxide | m-CPBA | ~1 equivalent | CH₂Cl₂, low temperature |

| Sulfoxide | H₂O₂ | ~1 equivalent | Acetic acid |

| Sulfone | m-CPBA | >2 equivalents | CH₂Cl₂ |

| Sulfone | KMnO₄ | Excess | Acetone/H₂O |

Alkylation and Sulfonium (B1226848) Salt Formation for Further Derivatization

The sulfur atom of the methylthioether is nucleophilic and can react with alkylating agents to form a sulfonium salt. This reaction converts the neutral thioether into a positively charged group, which can then act as a good leaving group in subsequent nucleophilic substitution reactions or participate in other transformations.

The reaction of this compound with an alkyl halide, such as methyl iodide, would lead to the formation of the corresponding S,S-dimethylsulfonium salt. These salts are versatile intermediates in organic synthesis. researchgate.netnih.gov For instance, aryl sulfonium salts can participate in photochemically induced C-H arylation reactions. acs.org The formation of sulfonium salts opens up a wide range of synthetic possibilities, including their use as alkyl-transfer reagents. researchgate.net

| Alkylating Agent | Product |

| Methyl iodide (CH₃I) | Ethyl 4-bromo-2-(S,S-dimethylsulfonio)benzoate iodide |

| Ethyl bromide (CH₃CH₂Br) | Ethyl 4-bromo-2-(S-ethyl-S-methylsulfonio)benzoate bromide |

Desulfurization and Thioether Cleavage Reactions for Aromatic Functionalization

The methylthio (-SMe) group in this compound is a key site for synthetic modification, primarily through desulfurization and thioether cleavage reactions. These transformations are valuable for introducing other functional groups onto the aromatic ring.

Desulfurization: One of the most common methods for the desulfurization of thioethers is treatment with Raney Nickel. This reaction involves the hydrogenolysis of the carbon-sulfur bond, replacing the methylthio group with a hydrogen atom. For this compound, this would yield Ethyl 4-bromobenzoate. The reaction is typically carried out by refluxing the substrate with an aqueous or alcoholic suspension of Raney Nickel. The mechanism, while not fully elucidated, is believed to involve the adsorption of the sulfur atom onto the nickel surface, followed by cleavage of the C-S bond and subsequent hydrogenation of the resulting radical or organonickel intermediate.

Thioether Cleavage: The thioether linkage can also be cleaved to generate a thiol, which can then be used in further functionalization. This is often achieved under reductive conditions or through the use of specific reagents. For instance, treatment with sodium in liquid ammonia can effect the cleavage of the aryl-sulfur bond. Alternatively, more modern methods involving transition metal catalysis could potentially be employed for a more selective cleavage.

The resulting thiol, Ethyl 4-bromo-2-mercaptobenzoate, would be a versatile intermediate. It could be alkylated to form new thioethers, oxidized to disulfides or sulfonic acids, or participate in various coupling reactions.

Cascade and Tandem Reactions Utilizing Multiple Functional Sites

The presence of three distinct functional groups (bromo, methylthio, and ethyl ester) on the aromatic ring of this compound opens up possibilities for cascade or tandem reactions, where multiple transformations occur in a single synthetic operation.

Chemo- and Regioselective Transformations for One-Pot Syntheses

The differential reactivity of the functional groups allows for chemo- and regioselective transformations. For example, the bromine atom is susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). It is conceivable to design a one-pot process where a cross-coupling reaction at the C-Br bond is followed by a transformation at the thioether group.

For instance, a Suzuki coupling could be performed to introduce a new carbon-carbon bond at the 4-position. Following this, a change in reagents or catalyst in the same pot could initiate a reaction at the methylthio group, such as oxidation to a sulfoxide, which could then act as a leaving group in a subsequent nucleophilic aromatic substitution. The regioselectivity would be dictated by the reaction conditions and the nature of the catalysts and reagents employed.

Intramolecular Cyclization Pathways and Ring-Closing Methodologies

This compound can be a precursor for the synthesis of various heterocyclic systems through intramolecular cyclization. This would typically require modification of one of the existing functional groups to introduce a reactive partner that can cyclize onto another part of the molecule.

One potential pathway involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by conversion to a more reactive derivative like an acid chloride or amide. If the methylthio group is concurrently or subsequently converted into a nucleophilic center (e.g., a thiol), intramolecular cyclization could lead to the formation of a thiazinone derivative.

Alternatively, a reaction could be designed to introduce a side chain at the bromine position via a cross-coupling reaction. If this side chain contains a suitable functional group, it could undergo an intramolecular reaction with the ortho-thioether or the ester group. For example, introduction of a chain with a terminal amine could lead to cyclization onto the ester group to form a lactam.

Kinetic and Thermodynamic Aspects of Reactivity

Detailed kinetic and thermodynamic studies on this compound are not readily found in the literature. However, we can discuss the general principles that would govern its reactivity.

Determination of Reaction Rates and Activation Parameters

To determine the reaction rates for a specific transformation of this compound, one would typically monitor the change in concentration of the reactant or a product over time. This can be achieved using techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy.

By conducting the reaction at different temperatures, the activation parameters (activation energy, Ea, and the pre-exponential factor, A) can be determined using the Arrhenius equation.

Hypothetical Data Table for a Reaction of this compound

| Temperature (K) | Rate Constant (k) (s⁻¹) |

| 298 | 1.5 x 10⁻⁵ |

| 308 | 4.5 x 10⁻⁵ |

| 318 | 1.2 x 10⁻⁴ |

This table is for illustrative purposes only and does not represent actual experimental data.

Equilibrium Studies of Reversible Chemical Transformations

For any reversible reactions involving this compound, equilibrium studies would be crucial to understand the position of the equilibrium and to optimize conditions to favor the desired product. The equilibrium constant (Keq) can be determined by measuring the concentrations of reactants and products at equilibrium.

Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the reaction can be calculated from the equilibrium constant and its temperature dependence (using the van't Hoff equation).

Hypothetical Thermodynamic Data for a Reversible Reaction

| Parameter | Value |

| ΔG° (kJ/mol) | -5.7 |

| ΔH° (kJ/mol) | -10.2 |

| ΔS° (J/mol·K) | -15.1 |

This table is for illustrative purposes only and does not represent actual experimental data.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Ethyl 4-bromo-2-(methylthio)benzoate, with its distinct aromatic and aliphatic regions, a suite of NMR experiments would be required for a complete structural assignment.

A standard one-dimensional (1D) ¹H and ¹³C NMR spectrum would provide initial information on the number and types of protons and carbons present. However, for an unambiguous assignment of all atoms in the molecule, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be expected to show correlations between the aromatic protons on the benzene (B151609) ring, as well as between the methylene (B1212753) and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its attached carbon atom. For instance, the protons of the methylthio group (-SCH₃) would show a correlation to the corresponding methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by identifying longer-range (2-3 bond) correlations between protons and carbons. Key expected HMBC correlations for this compound would include:

Correlations from the aromatic protons to the carbonyl carbon of the ester group.

Correlations from the methylthio protons to the aromatic carbon to which the sulfur is attached.

Correlations from the methylene protons of the ethyl group to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could help to determine the preferred conformation of the ethyl ester and methylthio groups relative to the benzene ring by observing through-space interactions between their respective protons and the aromatic protons.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts and key HMBC correlations is presented below.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Predicted HMBC Correlations (from ¹H to ¹³C) |

| 1 | - | ~165 | H7, H10 |

| 2 | - | ~140 | H3, H5, H9 |

| 3 | ~7.5 | ~128 | C2, C4, C5 |

| 4 | - | ~125 | H3, H5 |

| 5 | ~7.6 | ~132 | C3, C4, C6 |

| 6 | ~7.3 | ~126 | H5, H9 |

| 7 | 4.3 (q) | ~61 | C1, C8 |

| 8 | 1.4 (t) | ~14 | C7 |

| 9 | 2.5 (s) | ~15 | C2 |

The substituents on the benzene ring of this compound, namely the ethyl ester and the methylthio group, are not sterically locked and can exhibit rotational freedom. Variable temperature (VT) NMR studies can provide valuable insights into these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, or the coalescence of signals, which can be used to determine the energy barriers for rotation around the C-O and C-S bonds. For instance, at low temperatures, the rotation around the C-S bond might become slow on the NMR timescale, potentially leading to the observation of distinct signals for different conformers. scielo.br

In the solid state, where molecular tumbling is restricted, solid-state NMR (ssNMR) can provide detailed information about the local structure and packing of molecules in a crystal lattice. For this compound, ssNMR could be used to:

Characterize the crystalline form of the compound.

Investigate the presence of different polymorphic forms, which would exhibit distinct ssNMR spectra.

Probe intermolecular interactions, such as π-π stacking of the aromatic rings or other close contacts in the crystal packing.

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material.

Mass Spectrometry for Mechanistic and Structural Insights

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula of this compound. The presence of bromine and sulfur, with their characteristic isotopic patterns, would be readily observable. youtube.com For this compound (C₁₀H₁₁BrO₂S), the expected exact mass would be calculated based on the most abundant isotopes of each element.

| Compound | Formula | Calculated Exact Mass (m/z) |

| This compound | C₁₀H₁₁⁷⁹BrO₂S | 273.9666 |

| This compound | C₁₀H₁₁⁸¹BrO₂S | 275.9646 |

The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks separated by 2 m/z units, which is a key signature for the presence of a single bromine atom in the molecule. youtube.com

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides a "fingerprint" of the molecule's structure.

For this compound, key fragmentation pathways would be expected to involve the loss of neutral fragments from the ester and methylthio groups. A study on the fragmentation of related thioanisole (B89551) derivatives has shown that dehalogenation can occur under certain conditions. researchgate.net

A hypothetical fragmentation pattern is outlined in the table below:

| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Plausible Neutral Loss |

| 274/276 | 229/231 | Loss of C₂H₅O• (ethoxy radical) |

| 274/276 | 245/247 | Loss of C₂H₅• (ethyl radical) |

| 274/276 | 195 | Loss of Br• (bromine radical) |

| 229/231 | 201/203 | Loss of CO (carbon monoxide) |

The detailed analysis of these fragmentation pathways would provide definitive confirmation of the connectivity of the ethyl ester and methylthio groups to the brominated benzene ring.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for the analysis of molecular structures by probing the vibrations of chemical bonds. frontiersin.org These two techniques are complementary and provide a characteristic "fingerprint" spectrum for a molecule, allowing for functional group identification, structural elucidation, and the real-time monitoring of chemical reactions. frontiersin.orgresearchgate.net

The progress of the synthesis of this compound can be effectively monitored in real-time using in situ (in-process) IR and Raman spectroscopy. americanpharmaceuticalreview.com These non-destructive techniques, often employing fiber-optic probes, allow for continuous data acquisition from a reaction mixture without the need for sampling, which can alter the reaction's composition. americanpharmaceuticalreview.comnih.gov

For example, in a reaction involving the esterification of 4-bromo-2-(methylthio)benzoic acid, one could monitor the disappearance of the broad O-H stretching band of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the simultaneous appearance of the C-O stretching bands characteristic of the ethyl ester. Similarly, in a nucleophilic aromatic substitution to introduce the methylthio group, the disappearance of a starting material's characteristic peak and the growth of product peaks, such as the C-S stretching vibration, can be tracked. researchgate.net

Time-resolved data allows for the generation of reaction profiles, plotting peak intensity (correlating to concentration) against time. This information is invaluable for determining reaction kinetics, identifying the buildup of any transient intermediates, and confirming reaction completion, thereby optimizing reaction conditions and ensuring process safety and efficiency. americanpharmaceuticalreview.comresearchgate.net The use of such Process Analytical Technology (PAT) is increasingly vital in modern chemical manufacturing. nih.gov

The IR and Raman spectra of this compound are dominated by absorption bands corresponding to its specific functional groups. The assignment of these bands can be made by comparison with data from similar molecules and supported by computational methods like Density Functional Theory (DFT), which can also be used to calculate vibrational force constants. researchgate.netresearchgate.net

Key characteristic vibrational modes for this compound include:

Carbonyl (C=O) Stretch: The ester carbonyl group gives rise to a very strong absorption band in the IR spectrum, typically in the range of 1715-1730 cm⁻¹. This peak is a reliable indicator of the ester functional group. researchgate.net

C-O Stretch: The ester also exhibits C-O stretching vibrations, usually appearing as two bands in the 1300-1000 cm⁻¹ region.

Aromatic Ring (C=C) Stretches: The benzene ring shows characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups are found just below 3000 cm⁻¹.

C-S (Thioether) Stretch: The carbon-sulfur bond typically produces a weak to moderate absorption in the 700-600 cm⁻¹ range.

C-Br Stretch: The carbon-bromine stretch is expected to appear as a strong absorption in the far-infrared region, typically between 600 and 500 cm⁻¹.

Computational analysis can provide a more detailed assignment of each vibrational mode, including bending and torsional motions, and calculate the force constants for each bond, offering insight into bond strength. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Ester (C=O) | Stretching | 1715 - 1730 | Strong |

| Ester (C-O) | Stretching | 1250 - 1300 (asymmetric) | Strong |

| 1000 - 1150 (symmetric) | Moderate | ||

| Aromatic Ring | C=C Stretching | 1580 - 1610 | Medium-Weak |

| C=C Stretching | 1450 - 1500 | Medium-Strong | |

| Alkyl C-H | Stretching | 2850 - 2980 | Medium |

| Aromatic C-H | Stretching | 3010 - 3100 | Medium-Weak |

| Thioether (C-S) | Stretching | 600 - 700 | Weak-Medium |

| Bromoalkane (C-Br) | Stretching | 500 - 600 | Strong |

X-ray Crystallography for Definitive Molecular Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. mdpi.com

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound must first be grown, often by slow evaporation from a suitable solvent. nih.gov This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined. mdpi.com

While a specific crystal structure for this compound is not available in the public domain as of this writing, analysis of closely related compounds like methyl 4-bromobenzoate (B14158574) and methyl 4-bromo-2-(methoxymethoxy)benzoate provides insight into its likely structural features. nih.govresearchgate.net For instance, the structure of methyl 4-bromobenzoate is nearly planar and its crystal packing is characterized by a short Br···O interaction of 3.047 Å. researchgate.net It is expected that the molecule of this compound would also be largely planar, with the ethyl and methylthio groups potentially oriented out of the plane of the benzene ring. The analysis would yield precise data on the C-Br, C-S, C=O, and C-O bond lengths and the geometry of the benzene ring.

Table 3: Hypothetical Crystallographic Data for this compound based on Analogous Structures

| Parameter | Expected Value/System | Reference Compound Example |

| Crystal System | Monoclinic or Orthorhombic | Methyl 4-bromobenzoate (Orthorhombic, Pbca) researchgate.net |

| Space Group | P2₁/c or Pbca | Methyl 4-bromo-2-(methoxymethoxy)benzoate (Triclinic, P-1) nih.gov |

| Unit Cell Parameters | a, b, c (Å); α, β, γ (°) | To be determined experimentally |

| Molecules per unit cell (Z) | 2, 4, or 8 | Methyl 4-bromobenzoate (Z=8) researchgate.net |

| Key Intermolecular Interactions | C-H···O hydrogen bonds, Br···O halogen bonds, π–π stacking | Present in various substituted benzoates nih.govrsc.org |

The study of co-crystals and salts is a major focus of crystal engineering, aimed at modifying the physicochemical properties of a compound without altering its covalent structure. rsc.orgresearchgate.net this compound, with its ester functional group and bromine and sulfur atoms, has multiple sites capable of engaging in various intermolecular interactions, making it a candidate for co-crystal formation studies.

Co-crystals are multi-component crystals where the constituents are held together by non-covalent interactions, primarily hydrogen bonds. mdpi.com While the ester group is a weaker hydrogen bond acceptor than a carboxylic acid, it can still interact with strong hydrogen bond donors. More significantly, the bromine atom can participate in halogen bonding (e.g., Br···O or Br···N interactions), and the aromatic ring can engage in π–π stacking. rsc.orgcore.ac.uk

By co-crystallizing this compound with different co-formers, researchers can study how these specific intermolecular interactions direct the assembly of molecules in the solid state. researchgate.net For example, studying its co-crystals with pyridine-containing compounds could reveal insights into Br···N interactions. Hirshfeld surface analysis is a common computational tool used alongside crystallography to visualize and quantify the different types of intermolecular contacts within a crystal structure. researchgate.net Understanding these interactions is fundamental to designing new materials with tailored properties.

Investigation of Polymorphism and Crystal Engineering Principles

A comprehensive review of available scientific literature and crystallographic databases reveals a notable absence of published research on the polymorphism and crystal engineering of this compound. While the synthesis and basic chemical properties of this compound are documented in various chemical supplier catalogs, in-depth studies into its solid-state chemistry, including its crystal structure, potential polymorphic forms, and the governing principles of its crystal packing, are not publicly available at this time.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals, as different polymorphs of a substance can exhibit varied physical and chemical properties. Similarly, crystal engineering, which focuses on the design and synthesis of functional solid-state structures, relies heavily on a detailed understanding of intermolecular interactions.

For this compound, an analysis of its molecular structure suggests the potential for various intermolecular interactions that could influence its crystal packing. These include halogen bonding involving the bromine atom, as well as potential C–H···π and S···S interactions. However, without experimental crystallographic data, any discussion of these potential interactions remains purely speculative.

Detailed research, including single-crystal X-ray diffraction analysis, would be required to elucidate the crystal structure of this compound. Such studies would provide definitive information on its unit cell parameters, space group, and the precise arrangement of molecules in the crystal lattice. This foundational data would then enable a thorough investigation into the intermolecular forces at play and would be the first step in identifying any potential polymorphic forms.

Given the current lack of data, the following table, which would typically present crystallographic information, remains unpopulated.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Density (calculated) (g/cm³) | Data Not Available |

Further research is necessary to explore the rich solid-state chemistry that this compound may possess.

Computational and Theoretical Investigations of Ethyl 4 Bromo 2 Methylthio Benzoate

Quantum Chemical Calculations (Density Functional Theory - DFT)

No specific peer-reviewed studies employing Density Functional Theory (DFT) calculations on Ethyl 4-bromo-2-(methylthio)benzoate have been identified. The following subsections outline the types of data that would be generated from such an analysis, though the specific values for this compound remain undetermined by published research.

There are no published data detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for this compound. Such an analysis would provide insights into the molecule's reactivity, kinetic stability, and electronic properties.

Calculated data regarding the charge distribution, molecular electrostatic potential (MEP) maps, and specific atomic charges for this compound are not available in the current scientific literature. These calculations would typically be used to identify electrophilic and nucleophilic sites within the molecule.

A detailed conformational analysis and data on the optimized geometry and intramolecular interactions of this compound have not been published. This type of computational investigation would be essential to understand the molecule's three-dimensional structure and stability.

Reaction Mechanism Prediction and Transition State Analysis

The prediction of reaction mechanisms and the analysis of transition states involving this compound through computational methods have not been a subject of published research.

There are no available studies that elucidate reaction pathways or provide energy profiles for any chemical transformations involving this compound.

In the absence of any transition state analysis for reactions involving this compound, no Intrinsic Reaction Coordinate (IRC) calculations have been reported to confirm the nature of any transition states.

Solvation Models and Solvent Effects on Reaction Energetics and Reactivity

The chemical behavior of a solute is significantly influenced by its surrounding solvent. Computational solvation models are essential tools for predicting these effects on the energetics and reactivity of molecules like this compound. numberanalytics.com These models are broadly categorized into implicit and explicit approaches.

Implicit Solvation Models: Implicit or continuum models treat the solvent as a continuous medium with a defined dielectric constant (ε), rather than as individual molecules. muni.cz The solute is placed within a cavity in this continuum, and the model calculates the electrostatic interactions between the solute and the polarized medium. numberanalytics.communi.cz This approach is computationally efficient and widely used for estimating solvation free energies and understanding how a solvent might stabilize or destabilize reactants, products, and transition states.

Several popular implicit solvation models could be applied:

Polarizable Continuum Model (PCM): This model defines a solute cavity based on its molecular shape and uses a self-consistent reaction field (SCRF) approach to calculate the mutual polarization between the solute and the solvent. numberanalytics.comq-chem.com

Conductor-like Screening Model (COSMO): COSMO treats the solvent as a perfect conductor, simplifying the calculation of the screening charges on the cavity surface. q-chem.comgithub.io It is particularly useful for polar solvents.

SMD Model: Developed by Truhlar and coworkers, the SMD model is a universal solvation model that includes parameters derived from a wide range of solvents. It calculates the solvation free energy by combining bulk-electrostatic contributions with terms accounting for cavity–dispersion–solvent-structure (CDS) effects. github.iofaccts.de

For a molecule like this compound, these models could predict how its reactivity in a substitution or hydrolysis reaction might change when moving from a nonpolar solvent (e.g., toluene (B28343), ε ≈ 2.4) to a polar aprotic solvent (e.g., DMSO, ε ≈ 47) or a polar protic solvent (e.g., ethanol (B145695), ε ≈ 25). The results would be crucial for optimizing reaction conditions.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box around the solute. This method, typically employed in molecular dynamics or Monte Carlo simulations, allows for the direct observation of specific solute-solvent interactions, such as hydrogen bonding. While computationally demanding, it provides a more detailed and accurate picture of the immediate solvation shell. For this compound, this could reveal specific interactions between solvent molecules and the ester, thioether, or bromo substituents.

The choice of model impacts the predicted energetics. Below is an illustrative table showing the kind of data that would be generated from a study on solvent effects on a hypothetical reaction involving this compound.

Table 1: Illustrative Solvent Effects on Reaction Activation Energy (ΔG‡) This table is for illustrative purposes only and does not represent real experimental or calculated data.

| Solvent | Dielectric Constant (ε) | Solvation Model | Calculated ΔG‡ (kcal/mol) |

| Gas Phase | 1 | - | 25.0 |

| Toluene | 2.4 | PCM | 23.5 |

| Tetrahydrofuran (B95107) | 7.5 | SMD | 21.8 |

| Acetonitrile | 36.6 | COSMO | 19.4 |

| Water | 78.4 | PCM | 18.1 |

Spectroscopic Property Prediction

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data and the confirmation of molecular structure.

Theoretical NMR Chemical Shift Calculations (e.g., GIAO, IGLO methods)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations can predict the ¹H and ¹³C chemical shifts of this compound. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT). wisc.edu

The process involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.

NMR Calculation: Using the optimized geometry, the GIAO method is applied to calculate the absolute magnetic shielding tensors for each nucleus.

Referencing and Scaling: The calculated absolute shieldings are converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), which is calculated at the same level of theory. wisc.edu Empirical scaling factors are often applied to improve agreement with experimental data. researchgate.net

These calculations are sensitive to the molecular conformation, especially for flexible parts like the ethyl ester group. By comparing the calculated shifts for different possible conformers with the experimental spectrum, the dominant conformation in solution can be inferred. Such calculations are crucial for assigning specific signals in complex aromatic regions of the NMR spectrum. wisc.edu

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound This table is for illustrative purposes only. Chemical shifts are hypothetical and referenced to TMS.

| Carbon Atom | Predicted δ (ppm) (GIAO/B3LYP/6-31G(d)) | Experimental δ (ppm) |

| C=O | 165.8 | 166.2 |

| C-Br | 118.5 | 119.0 |

| C-S | 142.1 | 142.5 |

| O-CH₂ | 61.5 | 61.9 |

| S-CH₃ | 15.2 | 15.6 |

| O-CH₂-CH₃ | 14.0 | 14.3 |

Vibrational Frequency and IR/Raman Spectra Simulations for Assignment Validation

Vibrational spectroscopy (Infrared and Raman) provides a molecular fingerprint based on the vibrations of chemical bonds. Simulating these spectra is a standard computational task that helps in assigning experimental bands to specific molecular motions. uni-wuppertal.de

The process involves a harmonic frequency calculation, typically performed at the same level of theory used for geometry optimization. This calculation yields:

Vibrational Frequencies: The frequencies (in cm⁻¹) at which the molecule vibrates.

IR Intensities and Raman Activities: The predicted intensities of the corresponding bands in the IR and Raman spectra.

These calculations are fundamental for confirming that an optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and for interpreting experimental spectra. longdom.org For this compound, this would allow for the unambiguous assignment of key vibrational modes, such as the C=O stretch of the ester, the C-S stretching of the thioether, and vibrations involving the aromatic ring and the C-Br bond. Simulating the spectra at higher temperatures can also help identify "hot bands" that appear as the population of excited vibrational states increases. acs.org

Molecular Dynamics Simulations

While quantum mechanical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. mdpi.com

Behavior in Solution and Intermolecular Interactions with Solvents